molecular formula C10H13ClN2O B1381045 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride CAS No. 1803591-46-9

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride

Cat. No. B1381045
M. Wt: 212.67 g/mol
InChI Key: QGEPEANVINSZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .


Physical And Chemical Properties Analysis

“2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride” is a powder . The compound’s storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Isoindolones : Research has demonstrated the synthesis of various isoindolones, including those derived from 2-cyanobenzaldehyde, through selective alkylation processes (Sato, Senzaki, Goto, & Saito, 1986).
  • Formation of Amino Acetonitriles : Studies have shown that the reaction of certain aldehydes with primary amines in the presence of cyanide leads to the formation of amino acetonitriles, representing a novel class of isoindolinones (Opatz & Ferenc, 2004).

Molecular and Structural Analysis

  • Polymorphism in Pharmaceuticals : Investigations into polymorphism of certain pharmaceutical compounds related to isoindolones have been conducted, utilizing various spectroscopic and diffractometric techniques (Vogt et al., 2013).

Novel Compound Synthesis

  • Creation of Pyrimidinones and Others : Research has been conducted on the synthesis of new compounds such as pyrimidinones and quinolizinones from ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate (Bevk et al., 2001).

Multicomponent Synthesis Techniques

  • Developing Isoindol-1-yl Phosphonates : A synthesis method for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using a three-component reaction has been developed, showcasing the versatility of these compounds in multicomponent synthesis processes (Milen et al., 2016).

Experimental Approaches and Techniques

  • Investigating Pyrolysis Products : Studies on the pyrolysis of new psychoactive substances structurally related to isoindolones have been conducted, highlighting the significance of understanding the thermal stability and degradation products of these compounds (Texter et al., 2018).

Safety And Hazards

The safety information available indicates that “2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions of “2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride” are not clear from the search results. As it is used for research purposes , it may be subject to further studies to explore its potential applications.

properties

IUPAC Name

2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12;/h1-4H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPEANVINSZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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